4-aminoadamantan-1-ol Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

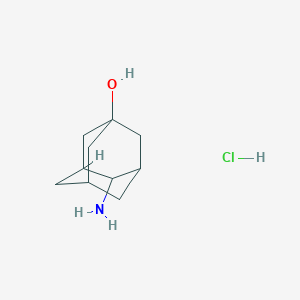

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminoadamantan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.ClH/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;/h6-9,12H,1-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEPNQFVPHYHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62075-23-4, 20098-19-5 | |

| Record name | trans-4-Amino-1-adamantanol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-aminoadamantan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Aminoadamantan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane derivatives are of significant interest in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. 4-Aminoadamantan-1-ol hydrochloride, a key building block, possesses a disubstituted adamantane core with both hydroxyl and amino functionalities. This guide provides a comprehensive overview of the primary synthetic routes to trans-4-aminoadamantan-1-ol hydrochloride, with a focus on the underlying chemical principles, mechanistic insights, and detailed experimental protocols. The discussion is tailored for researchers and professionals in drug development, offering a blend of theoretical grounding and practical application.

Introduction: The Significance of the Adamantane Scaffold

First isolated from petroleum in 1933, adamantane's diamondoid structure was a subject of fascination for chemists.[1] However, it was the development of an efficient synthesis by Schleyer in 1957 that made adamantane and its derivatives readily accessible for broader research.[1] This paved the way for the discovery of the antiviral properties of amantadine (1-aminoadamantane hydrochloride), the first adamantane-based drug, in 1963.[1] Since then, the adamantane moiety has been incorporated into a variety of therapeutic agents, leveraging its rigid structure to modulate biological activity and improve drug-like properties.[2][3] 4-Aminoadamantan-1-ol, with its specific stereochemistry and functional group placement, serves as a crucial intermediate in the synthesis of more complex molecules, including potential antiviral and anti-Parkinsonian agents.[4]

Synthetic Strategies: From Ketone to Amino Alcohol

The most prevalent and industrially viable syntheses of this compound commence with 5-hydroxy-2-adamantanone. This starting material offers a strategic advantage as the ketone functionality at the 2-position provides a reactive handle for the introduction of the amino group, while the hydroxyl group at the 1-position remains intact. Two principal pathways emerge from this common precursor: reductive amination via an oxime intermediate and direct reductive amination via an imine intermediate.

Strategy A: Reductive Amination via an Oxime Intermediate

This two-step approach involves the initial conversion of the ketone to an oxime, followed by the reduction of the oxime to the desired primary amine. This method offers high yields and excellent stereocontrol, favoring the formation of the thermodynamically more stable trans isomer.

The reaction of 5-hydroxy-2-adamantanone with hydroxylamine hydrochloride in the presence of a base yields 5-hydroxy-2-adamantanone oxime.

-

Mechanism and Rationale: The oximation reaction is a classic condensation reaction between a carbonyl compound and hydroxylamine. The reaction is typically carried out under mildly acidic or basic conditions to facilitate the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. The subsequent dehydration of the resulting carbinolamine intermediate affords the oxime. The use of a base, such as sodium hydroxide, deprotonates the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required for the reaction.[1]

The reduction of the 5-hydroxy-2-adamantanone oxime to 4-aminoadamantan-1-ol is a critical step that determines the stereochemical outcome. Catalytic hydrogenation using Raney Nickel is a commonly employed and effective method.[1]

-

Mechanism and Rationale: The catalytic hydrogenation of oximes to primary amines over Raney Nickel is a well-established transformation.[5] The reaction proceeds through the adsorption of the oxime onto the catalyst surface, followed by the hydrogenolysis of the N-O bond and subsequent hydrogenation of the resulting imine intermediate.[6][7] The stereoselectivity of the reduction of substituted adamantane ketones is influenced by steric factors, with the hydride typically attacking from the less hindered face to yield the thermodynamically more stable equatorial alcohol.[8] In the case of the adamantane system, this translates to the preferential formation of the trans isomer where the amino group is in an equatorial-like position relative to the hydroxyl group. Raney Nickel is a particularly effective catalyst for this transformation due to its high activity and relative cost-effectiveness.[1][9]

Synthetic Workflow: Reductive Amination via Oxime

Caption: Reductive amination of 5-hydroxy-2-adamantanone via an oxime intermediate.

Strategy B: Direct Reductive Amination via an Imine Intermediate

This one-pot approach combines the formation of an imine from the ketone and ammonia with its simultaneous reduction to the amine. This method is often favored for its operational simplicity and atom economy.

5-Hydroxy-2-adamantanone is reacted with ammonia in a suitable solvent, and the resulting imine is reduced in situ via catalytic hydrogenation, typically with palladium on carbon (Pd/C) as the catalyst.[10]

-

Mechanism and Rationale: Reductive amination is a powerful tool for the synthesis of amines from carbonyl compounds.[3][11][12][13] The reaction begins with the formation of a hemiaminal intermediate from the nucleophilic attack of ammonia on the carbonyl carbon. This is followed by the acid-catalyzed dehydration to form an imine.[4][14] The imine is then reduced to the amine. For a one-pot process, a reducing agent that is selective for the imine over the ketone is often desirable. However, in the case of catalytic hydrogenation, the equilibrium between the ketone/ammonia and the imine/water allows for the gradual formation and immediate reduction of the imine, driving the reaction to completion.[4] Palladium on carbon is a highly effective catalyst for the hydrogenation of imines under relatively mild conditions.[10] The stereochemical outcome, as in the oxime reduction, is governed by the preferential delivery of hydrogen to the less sterically hindered face of the imine, leading to the formation of the trans product.[10]

Synthetic Workflow: Direct Reductive Amination via Imine

Caption: Direct reductive amination of 5-hydroxy-2-adamantanone via an in situ imine.

Experimental Protocols

The following protocols are based on procedures described in the patent literature and have been annotated with insights from the preceding mechanistic discussions.

Protocol for Strategy A: Reductive Amination via Oxime Intermediate

Step 1: Synthesis of 5-Hydroxy-2-adamantanone Oxime [1]

-

To a solution of 5-hydroxy-2-adamantanone (15 g, 90.2 mmol) in 100 mL of ethanol, add hydroxylamine hydrochloride (10 g, 143.9 mmol) and a solution of sodium hydroxide in water.

-

Heat the mixture to 100°C and maintain for 2 hours.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with water and dry to obtain 5-hydroxy-2-adamantanone oxime.

Step 2: Synthesis of 4-Aminoadamantan-1-ol [1]

-

Suspend the 5-hydroxy-2-adamantanone oxime from the previous step in ethanol.

-

Add Raney Nickel as a catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere at elevated pressure and temperature until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude 4-aminoadamantan-1-ol.

Step 3: Formation of trans-4-Aminoadamantan-1-ol Hydrochloride [1]

-

Dissolve the crude 4-aminoadamantan-1-ol (7.57 g, 45.29 mmol) in 60 mL of methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add trimethylchlorosilane (6.08 mL, 47.55 mmol) while maintaining the temperature below 7°C. Note: Trimethylchlorosilane reacts with methanol to generate HCl in situ.

-

Stir the reaction mixture for 1 hour in the ice bath, then heat to reflux for 6 hours.

-

Cool the mixture to room temperature and stir for an additional 13 hours.

-

Collect the precipitated solid by filtration and dry under vacuum at 60°C to yield white, solid trans-4-aminoadamantan-1-ol hydrochloride.

Protocol for Strategy B: Direct Reductive Amination via Imine Intermediate

Step 1: Formation of 5-Hydroxy-2-adamantanone Imine (in situ) [10]

-

In a hydrogenation vessel, combine 5-hydroxy-2-adamantanone (20.0 g, 120 mmol) and 150 mL of aqueous ammonia.

-

Seal the vessel and stir the mixture at room temperature for 16 hours to facilitate the formation of 5-hydroxy-2-adamantanone imine.

Step 2: Catalytic Hydrogenation to 4-Aminoadamantan-1-ol [10]

-

To the reaction mixture from the previous step, add palladium on carbon (5-15% by weight of the starting ketone).

-

Pressurize the vessel with hydrogen gas (1-5 atm) and stir at a temperature between 20-60°C until the reaction is complete.

-

Vent the vessel and filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-aminoadamantan-1-ol.

Step 3: Formation of trans-4-Aminoadamantan-1-ol Hydrochloride [10]

-

Dissolve the crude 4-aminoadamantan-1-ol in a suitable solvent such as methanol or ethanol (2-10 times the weight of the crude product).

-

Cool the solution to 0-10°C.

-

Add an acidifying agent, such as a solution of hydrogen chloride in methanol or trimethylchlorosilane (1.05-1.50 times the moles of the crude amine), dropwise.

-

After the addition is complete, stir the mixture, heat to reflux, and then cool to induce crystallization.

-

Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to obtain trans-4-aminoadamantan-1-ol hydrochloride.

Data Summary

| Parameter | Strategy A (Oxime)[1] | Strategy B (Imine)[10] |

| Starting Material | 5-Hydroxy-2-adamantanone | 5-Hydroxy-2-adamantanone |

| Key Reagents | Hydroxylamine HCl, Raney Ni | Aqueous Ammonia, Pd/C |

| Overall Yield | ~45% | ~65-70% |

| Purity (GC) | >99% | >99% |

| Stereoselectivity | High for trans isomer | High for trans isomer (>99%) |

Conclusion

The synthesis of trans-4-aminoadamantan-1-ol hydrochloride is efficiently achieved from 5-hydroxy-2-adamantanone through two primary, reliable, and scalable routes. Both the oximation-reduction and the direct reductive amination pathways offer high yields and excellent stereocontrol, favoring the desired trans isomer. The choice between the two methods may depend on factors such as the availability and cost of reagents and catalysts, as well as operational considerations. The direct reductive amination via an imine intermediate presents a more streamlined, one-pot process with a slightly higher reported yield, making it an attractive option for industrial-scale production. This guide has provided the foundational knowledge, mechanistic understanding, and practical protocols necessary for researchers to successfully synthesize this valuable building block for the advancement of medicinal chemistry and drug discovery.

References

-

Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Various synthetic methods for the preparation of functionalized adamantane compounds. - ResearchGate. Available at: [Link]

-

Reductive Amination - Chemistry Steps. Available at: [Link]

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. Available at: [Link]

-

mechanism of amide hydrolysis - YouTube. Available at: [Link]

- CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents.

-

Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

-

Ch20 : Amide hydrolysis - University of Calgary. Available at: [Link]

-

Aldehydes and Ketones to Amines - Chemistry Steps. Available at: [Link]

-

Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available at: [Link]

-

Reductive amination - Wikipedia. Available at: [Link]

-

Reductive Amination - Organic Chemistry Tutor. Available at: [Link]

-

Catalytic hydrogenation of imines. | Download Scientific Diagram - ResearchGate. Available at: [Link]

- CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents.

-

Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor - UTC Scholar. Available at: [Link]

-

Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. - SciSpace. Available at: [Link]

-

Enantioselective Hydrogenation of Carbonyls and Imines - YouTube. Available at: [Link]

-

Strongly enhanced stereoselectivity in the reduction of 5-substituted adamantanones by substitution of C5 by positive nitrogen | Journal of the American Chemical Society. Available at: [Link]

-

Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines - MDPI. Available at: [Link]

-

Raney Nickel Reduction Mechanism - YouTube. Available at: [Link]

-

"Reduction of ketoximes to amines by catalytic transfer hydrogenation u" by Katherynne E. Taylor - UTC Scholar. Available at: [Link]

-

trans-4-Aminoadamantan-1-ol | C10H17NO | CID 45489844 - PubChem. Available at: [Link]

-

RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Publishing. Available at: [Link]

-

Enantioselective Reduction of Ketones - Organic Reactions. Available at: [Link]

-

Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom). - ResearchGate. Available at: [Link]

-

4-Aminoadamantan-1-ol | C10H17NO | CID 2857447 - PubChem. Available at: [Link]

-

Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC - NIH. Available at: [Link]

-

The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals - Organic Chemistry Portal. Available at: [Link]

-

(PDF) Four-Directional Synthesis of Adamantane Derivatives - ResearchGate. Available at: [Link]

-

3-Amino-1-Adamantanol. Available at: [Link]

-

Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed. Available at: [Link]

-

Enantioselective reduction of ketones - Wikipedia. Available at: [Link]

-

Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed. Available at: [Link]

-

(PDF) Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - ResearchGate. Available at: [Link]

-

Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) - ResearchGate. Available at: [Link]

-

This compound | C10H18ClNO | CID 2857446 - PubChem. Available at: [Link]

-

A Synthesis of 4-Protoadamantanone - RSC Publishing. Available at: [Link]

Sources

- 1. CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 5. mdpi.com [mdpi.com]

- 6. scholar.utc.edu [scholar.utc.edu]

- 7. "Reduction of ketoximes to amines by catalytic transfer hydrogenation u" by Katherynne E. Taylor [scholar.utc.edu]

- 8. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]

- 11. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. m.youtube.com [m.youtube.com]

Probing the Enigmatic Core: A Technical Guide to the Mechanism of Action of 4-Aminoadamantan-1-ol Hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

4-Aminoadamantan-1-ol hydrochloride emerges from the storied lineage of adamantane derivatives, a class of compounds that has yielded significant therapeutic agents. Its caged hydrocarbon structure presents a unique scaffold for drug design, suggesting a potential for nuanced interactions with biological targets. While direct, comprehensive studies on its mechanism of action remain to be fully elucidated, its structural similarities to established drugs such as the antiviral amantadine and the Alzheimer's disease therapeutic memantine provide a fertile ground for hypothesis-driven investigation. This technical guide synthesizes the current understanding of related adamantane compounds to propose and explore the probable molecular mechanisms of this compound. We delve into its potential as an ion channel modulator, with a particular focus on the influenza A M2 proton channel and the N-methyl-D-aspartate (NMDA) receptor, and consider other plausible biological activities. This document is intended to serve as a foundational resource, providing not only a theoretical framework but also actionable experimental protocols to rigorously dissect the pharmacological identity of this promising molecule.

Introduction: The Adamantane Scaffold in Pharmacology

The adamantane moiety, a rigid, lipophilic, diamondoid cage, has proven to be a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for precise spatial orientation of functional groups, leading to high-affinity interactions with biological targets. The first therapeutically successful adamantane derivative, amantadine, was approved for the prophylaxis and treatment of influenza A, later finding an unexpected application in managing Parkinson's disease. This dual-purpose activity underscored the potential for adamantane-based drugs to interact with diverse physiological systems.

The subsequent development of memantine, an aminoadamantane derivative, as a treatment for moderate-to-severe Alzheimer's disease further solidified the therapeutic importance of this chemical class. Memantine's action as an N-methyl-D-aspartate (NMDA) receptor antagonist highlighted the potential for adamantanes to modulate ion channel function in the central nervous system.[1]

This compound, possessing both an amino and a hydroxyl functional group on its adamantane core, represents a compelling evolution of this scaffold. These polar groups are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties, potentially leading to novel mechanisms of action or improved therapeutic profiles over its predecessors. This guide will explore the most probable molecular targets and outline the experimental strategies required to elucidate its precise mechanism of action.

Postulated Mechanism of Action: A Dichotomy of Targets

Based on its structural features—specifically the presence of an amino group and a hydroxyl group attached to the adamantane cage—this compound is hypothesized to act primarily as an ion channel modulator. The two most likely targets are the influenza A M2 proton channel and the NMDA receptor.

The M2 Proton Channel of Influenza A: A Potential Antiviral Target

The antiviral activity of amantadine and its derivative rimantadine is attributed to their ability to block the M2 proton channel of the influenza A virus.[2] This channel is a homotetrameric integral membrane protein that, when activated by the low pH of the endosome, allows protons to flow into the viral interior. This acidification is a crucial step for the dissociation of the viral matrix protein (M1) from the ribonucleoprotein (RNP) complex, a process essential for viral uncoating and replication.[2]

Amantadine and rimantadine are thought to bind within the pore of the M2 channel, stabilizing its closed conformation and thereby preventing proton translocation.[2][3] The amino group of these drugs is critical for this interaction.

Interestingly, computational studies have suggested that adamantane-based inhibitors with two pharmacophore groups, such as an amino and a hydroxyl group, could act as a "barrel hoop," binding to two adjacent helices of the M2 tetramer and effectively locking the channel in a closed state.[4][5] This dual-binding site model presents a compelling hypothesis for the mechanism of this compound, suggesting it may exhibit enhanced affinity and a different resistance profile compared to first-generation M2 inhibitors.

The NMDA Receptor: A Potential Neuromodulatory Target

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[6] However, its overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative disorders like Alzheimer's disease.[6]

Memantine, an aminoadamantane derivative, is an uncompetitive antagonist of the NMDA receptor. It preferentially blocks the channel when it is open, a state induced by the binding of glutamate and glycine.[6] This voltage-dependent and use-dependent mechanism of action allows memantine to curb excessive, pathological NMDA receptor activity while preserving its normal physiological function.

Given the structural similarity of this compound to memantine, it is highly probable that it also acts as an NMDA receptor antagonist. The presence of the hydroxyl group could influence its binding affinity, kinetics, and subtype selectivity.

Experimental Protocols for Mechanistic Elucidation

To rigorously test these hypotheses and fully characterize the mechanism of action of this compound, a multi-faceted experimental approach is required.

In Vitro Virological Assays

This assay provides a quantitative measure of a compound's ability to inhibit viral replication.

Protocol:

-

Culture Madin-Darby canine kidney (MDCK) cells to confluence in 6-well plates.

-

Infect the cell monolayers with a known titer of influenza A virus (e.g., H1N1 or H3N2 strains) for 1 hour at 37°C.

-

Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing varying concentrations of this compound.

-

Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible (typically 2-3 days).

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the drug concentration.

Electrophysiological Studies

This technique allows for the direct measurement of proton currents through the M2 channel expressed in Xenopus oocytes.

Protocol:

-

Inject cRNA encoding the influenza A M2 protein into Xenopus laevis oocytes.

-

Incubate the oocytes for 2-4 days to allow for protein expression.

-

Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Perfuse the oocyte with a low pH solution (e.g., pH 5.5) to activate the M2 proton channels and record the resulting inward current.

-

Apply varying concentrations of this compound to the perfusion solution and measure the inhibition of the proton current.

-

Determine the IC50 for channel blockade.

This technique allows for the study of the effects of this compound on NMDA receptor-mediated currents in individual neurons.

Protocol:

-

Prepare primary neuronal cultures (e.g., from rat hippocampus) or use a cell line stably expressing specific NMDA receptor subtypes.

-

Using a glass micropipette, form a high-resistance seal with the cell membrane (gigaseal) and then rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage-clamp the neuron at a negative holding potential (e.g., -70 mV).

-

Apply glutamate and glycine to the cell to activate NMDA receptors and record the resulting inward current.

-

Co-apply varying concentrations of this compound with the agonists and measure the reduction in the NMDA receptor-mediated current.

-

Investigate the voltage-dependency of the block by recording currents at different holding potentials.

-

Determine the IC50 and the nature of the antagonism (competitive, non-competitive, or uncompetitive).

Radioligand Binding Assays

These assays can determine the binding affinity of this compound to the NMDA receptor.

Protocol:

-

Prepare membrane fractions from rat brain tissue or from cells expressing NMDA receptors.

-

Incubate the membrane preparation with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of varying concentrations of unlabeled this compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) of this compound from the IC50 value determined from the competition binding curve.[6]

Quantitative Data Summary

As of the writing of this guide, there is no publicly available quantitative data on the binding affinity or inhibitory potency of this compound against its putative targets. The following table provides a template for the expected data that would be generated from the aforementioned experimental protocols.

| Target | Assay | Parameter | Expected Value |

| Influenza A M2 Proton Channel | Plaque Reduction Assay | IC50 | µM range |

| Influenza A M2 Proton Channel | Two-Electrode Voltage Clamp | IC50 | µM range |

| NMDA Receptor | Patch-Clamp Electrophysiology | IC50 | µM range |

| NMDA Receptor | Radioligand Binding Assay | Ki | µM range |

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the crossroads of antiviral and neuropharmacology. Its structural heritage strongly suggests a mechanism of action centered on ion channel modulation, with the influenza A M2 proton channel and the NMDA receptor as prime candidates. The proposed dual-target hypothesis is not mutually exclusive, and it is conceivable that the compound exhibits activity at both sites, a characteristic that could be exploited for synergistic therapeutic strategies.

The experimental roadmap laid out in this guide provides a clear and rigorous path to dissecting the molecular pharmacology of this compound. Elucidating its precise mechanism of action, binding kinetics, and target selectivity will be paramount in defining its therapeutic potential and guiding its future development. Further investigations into its effects on other ion channels, as well as its broader pharmacological and toxicological profiles, will also be essential to fully understand the place of this intriguing adamantane derivative in the modern pharmacopeia.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Galbraith, A. W., Oxford, J. S., Schild, G. C., & Watson, G. I. (1970). Study of 1-adamantanamine hydrochloride used prophylactically during the Hong Kong influenza epidemic in the family environment.

- Jing, X., Ma, C., Ohigashi, Y., Oliveira, F. A., Jardetzky, T. S., Pinto, L. H., & Lamb, R. A. (2008). Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel.

- Komatović, K., Matošević, A., Terzić-Jovanović, N., Žunec, S., Šegan, S., Zlatović, M., Maraković, N., Bosak, A., & Opsenica, D. M. (2022). 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer's Disease. Pharmaceutics, 14(6), 1305.

- Piel, M., & Chou, J. J. (2009). Mechanism of drug inhibition and drug resistance of influenza A M2 channel.

- Schnell, J. R., & Chou, J. J. (2008). Structure and mechanism of the M2 proton channel of influenza A virus.

- Tajiri, K., Lipton, S. A., & Nakanishi, N. (2015). Mechanism of NMDA receptor channel block by MK-801 and memantine. eLife, 4, e08359.

- Wang, C., Takeuchi, K., Pinto, L. H., & Lamb, R. A. (1993). Ion channel activity of influenza A virus M2 protein: characterization of the amantadine block. Journal of virology, 67(9), 5585–5594.

- Du, Q. S., Huang, R. B., Wang, S. Q., & Chou, K. C. (2010). Designing inhibitors of M2 proton channel against H1N1 swine influenza virus. PloS one, 5(2), e9388.

- Cady, S. D., Schmidt-Rohr, K., Wang, J., Soto, C. S., DeGrado, W. F., & Hong, M. (2010). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers.

- Stouffer, A. L., Acharya, R., Salom, D., Levine, A. S., Di Costanzo, L., Soto, C. S., Tereshko, V., Nanda, V., Stayrook, S., & DeGrado, W. F. (2008). Structural basis for the function and inhibition of an influenza virus proton channel.

- Du, Q. S., Huang, R. B., & Chou, K. C. (2010). Designing Inhibitors of M2 Proton Channel against H1N1 Swine Influenza Virus. PLoS ONE, 5(2), e9388.

- Piel, M., & Chou, J. J. (2009). Mechanism of drug inhibition and drug resistance of influenza A M2 channel.

- Tajiri, K., Lipton, S. A., & Nakanishi, N. (2015). Mechanism of NMDA receptor channel block by MK-801 and memantine. eLife, 4, e08359.

- Du, Q. S., Huang, R. B., & Chou, K. C. (2010). Designing Inhibitors of M2 Proton Channel against H1N1 Swine Influenza Virus. PLoS ONE, 5(2), e9388.

Sources

- 1. CAS 6240-03-5: 1-Amino-3-hydroxyadamantane hydrochloride [cymitquimica.com]

- 2. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of drug inhibition and drug resistance of influenza A M2 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Designing Inhibitors of M2 Proton Channel against H1N1 Swine Influenza Virus | PLOS One [journals.plos.org]

- 5. Designing Inhibitors of M2 Proton Channel against H1N1 Swine Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Adamantane Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis of trans-4-aminoadamantan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, lipophilic, and perfectly tetrahedral cage-like hydrocarbon, has captivated chemists since its discovery. Its unique three-dimensional structure imparts favorable pharmacokinetic properties—such as metabolic stability and enhanced bioavailability—to parent drug molecules. This has led to the successful development of several adamantane-containing drugs, including antivirals like Amantadine and Memantine for Alzheimer's disease.[1] trans-4-aminoadamantan-1-ol hydrochloride is a crucial bifunctionalized adamantane derivative, serving as a valuable building block in the synthesis of more complex pharmaceutical agents.[2] The precise stereochemical arrangement of its amino and hydroxyl groups is paramount for its utility, making stereoselective synthesis a topic of significant interest.

This guide provides a deep dive into the prevalent synthetic technologies for producing trans-4-aminoadamantan-1-ol hydrochloride, focusing on the chemical rationale, procedural details, and critical process parameters that ensure high yield and stereochemical purity.

Synthetic Strategy I: Reductive Amination of 5-Hydroxy-2-Adamantanone

This is arguably the most common and industrially scalable approach. The strategy leverages the readily available starting material, 5-hydroxy-2-adamantanone, and proceeds through a two-step sequence: formation of an intermediate (an oxime or an imine) followed by stereoselective reduction.

Causality Behind the Experimental Design

The core of this strategy lies in the reduction of a C=N double bond. The stereochemical outcome—the preferential formation of the trans isomer over the cis—is governed by the steric hindrance of the adamantane cage. The reducing agent (e.g., hydrogen with a catalyst) preferentially attacks from the less sterically hindered face, leading to the desired trans configuration. The final recrystallization step is not merely a purification method but a critical resolution step, leveraging the differential solubility between the cis and trans diastereomers to isolate the product with high isomeric purity.[3]

Workflow Overview: Reductive Amination Pathway

Sources

4-aminoadamantan-1-ol hydrochloride CAS number

An In-Depth Technical Guide to 4-Aminoadamantan-1-ol Hydrochloride for Advanced Research

This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explain the causality behind its synthesis, characterization, and application, ensuring a foundation of expertise and trustworthiness in your work.

This compound is a salt of a disubstituted adamantane derivative. The adamantane core is a rigid, highly symmetrical, and lipophilic tricyclic hydrocarbon (tricyclo[3.3.1.1³⁷]decane) that has become a privileged scaffold in drug design.[1] Its unique structure can enhance the pharmacokinetic properties of a parent drug, improving stability, bioavailability, and tissue distribution.[2]

A critical feature of this molecule is the existence of stereoisomers based on the relative positions of the amino and hydroxyl groups on the adamantane cage. The cis and trans diastereomers exhibit different spatial arrangements, which can profoundly impact their biological activity and synthetic accessibility. It is therefore essential to distinguish them by their unique CAS numbers.

Table 1: Key Physicochemical and Registry Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₇NO · HCl (or C₁₀H₁₈ClNO) | [3][4][5] |

| Molecular Weight | 203.71 g/mol | [3][4][5] |

| Appearance | Solid / Crystalline Powder | [6] |

| Melting Point | 356-358 °C | [7] |

| CAS Number (unspecified) | 20098-19-5 | [6][8] |

| CAS Number (trans isomer) | 62075-23-4 | [4][9] |

| CAS Number (cis isomer) | 62075-26-7 |[3][9] |

Below is a 2D representation of the adamantane scaffold with the 1 and 4 positions highlighted, illustrating the basis for cis/trans isomerism.

Caption: 2D representation of the 1,4-disubstituted adamantane core.

Synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride

The synthesis of specific isomers of substituted adamantanes requires careful methodological consideration. Early methods involving direct oxidation of aminoadamantanes often result in low yields and poor stereoselectivity.[10] A more robust and selective method for producing the trans isomer involves a reductive amination pathway starting from 5-hydroxy-2-adamantanone.[10] This approach provides superior control over the final product's stereochemistry.

The causality for this pathway is rooted in the stereoelectronics of the reduction step. The hydride reagent (from the H₂/Pd-C system) preferentially attacks the imine from the less sterically hindered face, leading to a higher yield of the desired trans product.

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol (Self-Validating)

This protocol is adapted from patent literature and represents a reliable method for laboratory-scale synthesis.[10]

Step 1: Imine Formation

-

To a reaction vessel, add 5-hydroxy-2-adamantanone as the starting material.

-

Add aqueous ammonia (8-12 times the weight of the starting material). The ammonia serves as both the nitrogen source and the reaction medium.

-

Stir the mixture at a controlled temperature between 0-50°C for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Upon completion, the intermediate 5-hydroxy-2-adamantanimine is formed in situ and is typically carried forward without isolation.

Step 2: Catalytic Hydrogenation (Reduction)

-

Transfer the reaction mixture to a hydrogenation reactor.

-

Add a palladium on carbon catalyst (Pd/C, typically 5-10% by weight relative to the starting ketone).

-

Pressurize the reactor with hydrogen gas (H₂) to the appropriate pressure (e.g., 5-10 bar).

-

Heat and stir the reaction mixture until hydrogen uptake ceases, indicating the complete reduction of the imine to the amine. This step is critical for establishing the trans stereochemistry.

-

After the reaction, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. The filtrate contains the crude 4-aminoadamantan-1-ol free base.

Step 3: Salt Formation and Purification

-

Dissolve the crude amine product in a suitable solvent (e.g., methanol or ethanol).

-

Cool the solution to 0-10°C in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., HCl in ethanol or trimethylchlorosilane) to acidify the mixture to a pH of 1-2.[10] This protonates the amino group, forming the hydrochloride salt.

-

The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.

-

Stir the resulting slurry, then allow it to crystallize, potentially with further cooling.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under a vacuum. The final product is trans-4-aminoadamantan-1-ol hydrochloride.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This constitutes a self-validating system where orthogonal methods confirm the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show a complex series of broad signals between ~1.5-2.5 ppm, characteristic of the rigid adamantane cage protons. A distinct signal corresponding to the proton on the carbon bearing the amino group (C4-H) would be expected. The hydroxyl proton is often exchanged and may not be visible.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of 10 carbon atoms. Key signals include those for the two bridgehead carbons bearing the hydroxyl and amino groups (C1 and C4), which will be shifted downfield. The remaining cage carbons will appear at characteristic chemical shifts.[11]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic peaks for N-H stretching of the ammonium salt (R-NH₃⁺) in the range of 2800-3100 cm⁻¹, C-H stretching from the adamantane cage just below 3000 cm⁻¹, and a strong C-O stretching band for the tertiary alcohol around 1050-1150 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode should show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₁₀H₁₈NO⁺ (calculated m/z ≈ 168.138).

Applications in Medicinal Chemistry and Drug Development

The adamantane scaffold is often described as a "lipophilic bullet" because its incorporation into a molecule can increase lipophilicity, facilitating passage across biological membranes like the blood-brain barrier.[1] This property, combined with its metabolic stability, makes it an attractive component for centrally acting drugs.

4-Aminoadamantan-1-ol serves as a versatile building block. The amino and hydroxyl groups provide two distinct points for chemical modification, allowing for the construction of diverse molecular libraries. For example, adamantane-based 4-aminoquinolines have been investigated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[12] In such designs, the adamantane moiety can serve as a hydrophobic anchor, binding to specific pockets within the enzyme's active site.

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 62075-26-7|cis-4-Aminoadamantan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C10H18ClNO | CID 2857446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-amino-1-adamantanol hydrochloride | 20098-19-5 [sigmaaldrich.com]

- 7. 4-amino-1-adamantanol CAS#: 20098-19-5 [m.chemicalbook.com]

- 8. 4-amino-1-adamantanol CAS#: 20098-19-5 [amp.chemicalbook.com]

- 9. cis-4-Aminoadamantan-1-ol hydrochloride [62075-26-7] | Chemsigma [chemsigma.com]

- 10. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

4-aminoadamantan-1-ol hydrochloride molecular weight

An In-Depth Technical Guide to 4-Aminoadamantan-1-ol Hydrochloride

Introduction

The adamantane scaffold, a rigid, tricyclic hydrocarbon, represents a cornerstone in modern medicinal chemistry. Its unique diamondoid structure imparts favorable properties such as high lipophilicity, metabolic stability, and a three-dimensional geometry that allows for precise orientation of functional groups.[1] This has led to the development of numerous successful drugs, including the antiviral agent amantadine and the Alzheimer's treatment memantine.[2] Within this privileged class of compounds, this compound emerges as a pivotal building block for the synthesis of next-generation therapeutics. Its bifunctional nature, featuring both a primary amine and a tertiary alcohol on a rigid cage structure, makes it an invaluable intermediate for drug development professionals.

This guide serves as a comprehensive technical resource for researchers and scientists, detailing the fundamental properties, synthesis, analysis, and applications of this compound. The focus is placed on the trans isomer, which is frequently utilized in pharmaceutical research and development.

Chapter 1: Physicochemical Properties and Structural Analysis

This compound is a white solid at room temperature.[3] The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for handling and subsequent chemical reactions.

Core Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 203.71 g/mol | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₈ClNO | [5][6] |

| IUPAC Name | 4-aminoadamantan-1-ol;hydrochloride | [6] |

| Common Synonyms | trans-4-Amino-1-adamantanol hydrochloride; trans-1-Amino-4-hydroxyadamantane hydrochloride | [3][4] |

| CAS Number | 62075-23-4 (trans-isomer); 62075-26-7 (cis-isomer) | [3][4][5] |

| Appearance | White solid / powder | [3][7] |

| Melting Point | 356-358 °C | [8] |

Structural Elucidation and Stereochemistry

The structure of 4-aminoadamantan-1-ol consists of a rigid adamantane cage with an amino group (-NH₂) at position 4 and a hydroxyl group (-OH) at position 1. The relative orientation of these two functional groups gives rise to two stereoisomers: cis and trans.

-

trans-isomer : The amino and hydroxyl groups are on opposite faces of the adamantane cage. This is often the thermodynamically more stable and commercially prevalent isomer.

-

cis-isomer : The amino and hydroxyl groups are on the same face of the adamantane cage.

The distinction between these isomers is critical, as the specific three-dimensional arrangement of functional groups dictates the molecule's binding affinity and pharmacological activity when incorporated into a larger drug molecule. The majority of synthetic routes are optimized to yield the trans isomer.[2][9]

Caption: 3D representation of trans-4-aminoadamantan-1-ol hydrochloride.

Chapter 2: Synthesis and Manufacturing

The synthesis of trans-4-aminoadamantan-1-ol hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield of the desired isomer. A prevalent and efficient method starts from 5-hydroxy-2-adamantanone.[2][9]

Synthetic Workflow Overview

The process can be broken down into three primary stages: oximation, reductive amination, and salt formation/purification. This pathway is favored for its atom economy and the high stereoselectivity of the reduction step.[9]

Caption: General synthetic workflow for trans-4-aminoadamantan-1-ol HCl.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established patent literature.[2][9]

Step 1: Oximation of 5-Hydroxy-2-adamantanone

-

Rationale : This step converts the ketone functional group into an oxime, which is an excellent precursor for reduction to a primary amine.

-

Procedure :

-

To a solution of 5-hydroxy-2-adamantanone in an appropriate solvent (e.g., ethanol), add hydroxylamine hydrochloride.

-

Add a base (e.g., pyridine or sodium acetate) to neutralize the HCl released and drive the reaction to completion.

-

Heat the mixture under reflux for several hours until TLC or GC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and precipitate the product, 5-hydroxy-2-adamantanone oxime, by adding water. Filter and dry the solid.

-

Step 2: Reductive Amination

-

Rationale : The oxime is reduced to a primary amine. The choice of catalyst is crucial for stereoselectivity. Catalytic hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) is highly effective and tends to favor the formation of the trans product due to steric hindrance directing the hydrogen delivery.[2][9]

-

Procedure :

-

Suspend the 5-hydroxy-2-adamantanone oxime in a solvent like methanol or ethanol in a high-pressure hydrogenation vessel.

-

Add the catalyst (e.g., Raney Nickel, ~10-20% by weight).

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and heat to 20-60°C.[9]

-

Maintain the reaction with vigorous stirring for 4-16 hours, monitoring hydrogen uptake.

-

Upon completion, cool the vessel, vent the hydrogen, and filter off the catalyst.

-

Concentrate the filtrate under vacuum to yield crude 4-aminoadamantan-1-ol, typically as a mixture of cis and trans isomers, with the trans isomer predominating.[9]

-

Step 3: Acidification, Salt Formation, and Purification

-

Rationale : This final step serves two purposes: it converts the amine to its stable hydrochloride salt and, critically, it purifies the desired trans isomer. The trans-hydrochloride salt has lower solubility in solvents like methanol or ethanol compared to the cis isomer, allowing for its selective crystallization.

-

Procedure :

-

Dissolve the crude 4-aminoadamantan-1-ol in a 2-10 fold excess of methanol or ethanol.[9]

-

Cool the solution to 0-4°C in an ice bath.

-

Slowly add an acidifying agent, such as trimethylchlorosilane (TMSCl) or a solution of hydrogen chloride in methanol, while keeping the temperature below 7°C.[2][9]

-

After the addition is complete, stir the mixture at low temperature for an hour, then heat to reflux for 6-10 hours.

-

Slowly cool the mixture to room temperature and continue stirring for 12-16 hours to allow for complete crystallization.

-

Collect the white solid product by filtration, wash with cold solvent (methanol or ethanol), and dry under vacuum at 60°C. The resulting product is high-purity (>99%) trans-4-aminoadamantan-1-ol hydrochloride.[2][9]

-

Chapter 3: Analytical Characterization and Quality Control

Ensuring the identity, purity, and isomeric integrity of this compound is paramount for its use in pharmaceutical development. A combination of spectroscopic and chromatographic methods provides a comprehensive quality control profile.

Analytical Techniques

| Technique | Purpose | Key Parameters & Expected Results |

| ¹H-NMR Spectroscopy | Structural confirmation and isomeric ratio | In D₂O, characteristic peaks are observed: ~3.41 (s, 1H), ~2.15 (s, 2H), ~2.08 (s, 1H), ~1.68-1.74 (m, 6H), ~1.52 (s, 2H), ~1.49 (s, 2H).[2] The simplicity of the spectrum reflects the molecule's symmetry. |

| Mass Spectrometry (MS) | Molecular weight confirmation | The parent compound (free base) has a molecular weight of 167.25 g/mol .[10] ESI-MS would show a prominent ion at m/z 168.1 [M+H]⁺. |

| Gas Chromatography (GC) | Purity assessment | Used to confirm chemical purity, which is typically specified as >98% or >99%.[2][4][9] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Expected peaks include broad O-H and N-H stretching (as -NH₃⁺) around 3400-3200 cm⁻¹, and C-H stretching of the adamantane cage around 2900 cm⁻¹. |

Quality Control Workflow

A robust QC process ensures that each batch meets the stringent requirements for pharmaceutical use.

Caption: A typical quality control workflow for batch release.

Chapter 4: Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate. Its rigid structure allows it to serve as a non-metabolizable scaffold, while the orthogonal amino and hydroxyl groups provide handles for further chemical modification.

-

Pharmaceutical Intermediate : It is a key starting material for complex Active Pharmaceutical Ingredients (APIs). Major pharmaceutical companies, including Roche, Johnson & Johnson, and Merck, have utilized this compound in the design and screening of new drug candidates.[9]

-

Therapeutic Targets : Research programs incorporating this molecule have targeted a wide range of diseases, including metabolic disorders (diabetes, obesity, hyperlipidemia), atherosclerosis, and central nervous system disorders.[2][9] The adamantane moiety is often used to improve the pharmacokinetic profile of a drug, for instance, by enhancing its oral bioavailability or tuning its lipophilicity.

Chapter 5: Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Hazard Identification

Based on GHS classifications, this compound is identified with the following hazards:

Safe Handling Protocols

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]

-

Exposure Avoidance : Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[11]

-

Hygiene : Practice good industrial hygiene. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage

-

Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12]

-

Incompatibilities : Keep away from strong oxidizing agents and strong acids.[12]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, stereochemistry, and versatile functional groups provide a robust platform for constructing novel molecules with tailored pharmacological profiles. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for any researcher aiming to leverage the unique advantages of the adamantane scaffold in the pursuit of new medicines.

References

- Vertex AI Search Result 1. (No title provided).

- BLD Pharm. (n.d.). 62075-26-7|cis-4-Aminoadamantan-1-ol hydrochloride.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride.

-

PubChem. (n.d.). Cis-4-aminoadamantan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride.

- Thermo Fisher Scientific. (2025).

- Thermo Fisher Scientific. (2025).

- Cayman Chemical. (2024).

-

PubChem. (n.d.). 4-Aminoadamantan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (2024).

- LookChem. (n.d.). 3-Amino-1-Adamantanol.

-

PubChem. (n.d.). trans-4-Aminoadamantan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Benchchem. (n.d.). This compound | 20098-19-5.

- Google Patents. (n.d.). RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof.

- TCI Chemicals. (n.d.). 4-Amino-1-naphthol Hydrochloride Solvent - 1H-NMR.

- Infochems. (n.d.). This compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents [patents.google.com]

- 3. trans-4-Amino-1-adamantanol Hydrochloride | 62075-23-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 62075-26-7|cis-4-Aminoadamantan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 6. This compound | C10H18ClNO | CID 2857446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [infochems.co.kr]

- 8. 4-amino-1-adamantanol CAS#: 20098-19-5 [m.chemicalbook.com]

- 9. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]

- 10. 4-Aminoadamantan-1-ol | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of 4-Aminoadamantan-1-ol Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and a key consideration in formulation development. This in-depth technical guide provides a comprehensive analysis of the solubility of 4-aminoadamantan-1-ol hydrochloride, a rigid, cage-like amine, in organic solvents. In the absence of extensive empirical data, this guide pioneers a predictive approach, leveraging fundamental physicochemical principles and established solvent theories, including Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters. We bridge theory with practical application by providing detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate crucial data. This guide is designed to be a vital resource for scientists and professionals in drug development, offering a robust framework for understanding, predicting, and experimentally verifying the solubility of this and other challenging API hydrochlorides.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary obstacle. The solubility of an active pharmaceutical ingredient (API) in various media dictates its dissolution rate, bioavailability, and the feasibility of different formulation strategies. This compound, with its unique tricyclic cage structure, presents an interesting case study in solubility. The presence of a hydrophilic amino group and a hydroxyl function, combined with a bulky, lipophilic adamantane core, creates a molecule with dichotomous properties. The hydrochloride salt form further complicates its solubility profile, particularly in organic media.

This guide will provide a deep dive into the theoretical underpinnings of solubility, followed by a predictive analysis of this compound's behavior in a range of organic solvents. We will then equip the reader with detailed experimental protocols to validate these predictions and generate reliable solubility data.

Theoretical Framework: Understanding the Forces Governing Solubility

Physicochemical Properties of this compound

A thorough understanding of the API's intrinsic properties is paramount to predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ClNO | [4] |

| Molecular Weight | 203.71 g/mol | [4] |

| Melting Point | 356-358 °C | [5][6] |

| Calculated logP (for free base) | 0.4 | [2] |

The Impact of the Hydrochloride Salt Form

Converting a basic API to its hydrochloride salt is a common strategy to enhance aqueous solubility. However, its effect on solubility in organic solvents is more complex. In polar protic solvents, the salt can dissociate, and the resulting ions can be solvated. In nonpolar or aprotic solvents, the salt is more likely to exist as an ion pair, and its solubility will be significantly lower. The presence of a common ion (chloride) from other sources can also suppress the solubility of hydrochloride salts.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) theory provides a powerful framework for predicting miscibility and solubility. It deconstructs the total cohesive energy density of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Arising from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Arising from the ability to donate or accept hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity.[7]

Kamlet-Taft Parameters

The Kamlet-Taft solvatochromic parameters offer another lens through which to view solvent-solute interactions:

-

α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.

-

β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.

-

π* (Dipolarity/Polarizability): A measure of the solvent's polarity and polarizability.

These parameters are particularly useful for understanding specific interactions that drive solubility.[5][8][9]

Predictive Solubility Analysis of this compound

In the absence of comprehensive experimental data, we can leverage the theoretical frameworks discussed above to predict the solubility of this compound in various classes of organic solvents.

Estimating the Hansen Solubility Parameters of this compound

While experimental determination is the gold standard, group contribution methods can be used to estimate the HSP of a solute. Given the structure of this compound, we can anticipate the following:

-

δD: The bulky adamantane cage will contribute to a moderate dispersion component.

-

δP: The presence of the polar hydroxyl group and the charged amino group (as the hydrochloride salt) will result in a significant polar component.

-

δH: The hydroxyl group is a strong hydrogen bond donor and acceptor, and the protonated amino group is a strong hydrogen bond donor. This will lead to a high hydrogen bonding component.

Predicted Solubility in Different Solvent Classes

Based on the interplay of the solute's properties and the solvent parameters, we can predict the following solubility trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents have high δP and δH values, making them good candidates for dissolving this compound. Their ability to both donate and accept hydrogen bonds will facilitate the solvation of the hydroxyl and protonated amino groups. This prediction is supported by qualitative data from a patent that describes the use of methanol and ethanol for the recrystallization of this compound, indicating good solubility at elevated temperatures.[10]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO): These solvents possess a significant polar component (δP) but lack strong hydrogen bond donating ability (low α values). While they can act as hydrogen bond acceptors (moderate β values), their inability to effectively solvate the protonated amine and the hydroxyl group's hydrogen-donating site may limit solubility compared to protic solvents. Dimethyl sulfoxide (DMSO), with its high polarity and strong hydrogen bond accepting character, is likely to be a better solvent in this class.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents are characterized by low δP and δH values. The large mismatch in polarity and hydrogen bonding capability with the highly polar this compound suggests that solubility in these solvents will be very low. The nonpolar adamantane cage is insufficient to overcome the strong intermolecular forces of the polar functional groups and the ionic nature of the hydrochloride salt.

Summary of Solvent Parameters

The following table provides the Hansen and Kamlet-Taft parameters for a selection of common organic solvents to aid in the predictive analysis.

| Solvent | δD | δP | δH | α | β | π* |

| Polar Protic | ||||||

| Methanol | 14.7 | 12.3 | 22.3 | 0.93 | 0.62 | 0.60 |

| Ethanol | 15.8 | 8.8 | 19.4 | 0.83 | 0.77 | 0.54 |

| Isopropanol | 15.8 | 6.1 | 16.4 | 0.76 | 0.95 | 0.48 |

| Polar Aprotic | ||||||

| Acetone | 15.5 | 10.4 | 7.0 | 0.08 | 0.48 | 0.71 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 0.00 | 0.45 | 0.55 |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 0.19 | 0.31 | 0.75 |

| DMSO | 18.4 | 16.4 | 10.2 | 0.00 | 0.76 | 1.00 |

| Nonpolar | ||||||

| Toluene | 18.0 | 1.4 | 2.0 | 0.00 | 0.11 | 0.54 |

| Hexane | 14.9 | 0.0 | 0.0 | 0.00 | 0.00 | -0.04 |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 0.13 | 0.10 | 0.82 |

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous experimental protocols are essential. The choice between determining thermodynamic or kinetic solubility depends on the stage of drug development and the intended application of the data.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This "gold standard" method determines the solubility of a compound at equilibrium and is crucial for pre-formulation studies.[11][12]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled orbital shaker. Agitate the suspension for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Immediately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to prevent precipitation.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound is used for quantification.

Kinetic Solubility Determination: High-Throughput Screening (HTS) Approach

Kinetic solubility assays are rapid methods often used in early drug discovery to screen large numbers of compounds. They typically involve precipitating the compound from a DMSO stock solution.

Objective: To rapidly assess the solubility of this compound in a high-throughput format.

Materials and Equipment:

-

This compound stock solution in DMSO

-

Selected organic solvents

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader with nephelometry or UV-Vis capabilities

Step-by-Step Methodology (Nephelometry-based):

-

Plate Preparation: Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution of this compound into the wells of a microplate.

-

Solvent Addition: Add the selected organic solvents to the wells.

-

Mixing and Incubation: Mix the contents of the wells and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The concentration at which precipitation is observed is considered the kinetic solubility.

Discussion and Causality Behind Experimental Choices

The choice of solubility assay is dictated by the research question. Thermodynamic solubility provides a true measure of the compound's solubility at equilibrium and is essential for formulation development.[11] The lengthy equilibration time is necessary to ensure that the system has reached its lowest energy state. In contrast, kinetic solubility provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, which is valuable for early-stage screening where speed is critical.

The selection of analytical technique is also crucial. HPLC is the preferred method for thermodynamic solubility due to its high accuracy, precision, and ability to separate the analyte from any potential impurities or degradants. For HTS kinetic assays, nephelometry or UV-Vis spectroscopy are often employed for their speed and compatibility with microplate formats.

Conclusion: A Framework for Understanding and Measuring Solubility

This technical guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates a theoretical and predictive approach, the principles outlined here, based on Hansen Solubility Parameters and Kamlet-Taft parameters, offer a robust starting point for solvent selection and formulation design.

The qualitative evidence of its solubility in polar protic solvents aligns with our theoretical predictions. For drug development professionals, the detailed experimental protocols provided herein serve as a practical guide to generating the high-quality, reliable solubility data that is indispensable for advancing a drug candidate through the development pipeline. By integrating theoretical understanding with rigorous experimental validation, researchers can confidently navigate the complex solubility landscape of challenging APIs like this compound.

References

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

LibreTexts. (2021, August 15). 6.6: Lattice Energy and Solubility. Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2857447, 4-Aminoadamantan-1-ol. Retrieved from [Link]

-

Quora. (2017, October 23). How is lattice energy related to solubility? Retrieved from [Link]

-

Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Kamlet-Taft solvent parameters[10]. Retrieved from [Link]

-

IUPAC. (n.d.). Kamlet–Taft solvent parameters. IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen parameters of the different organic solvents used. Retrieved from [Link]

-

Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]

- Google Patents. (n.d.). CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride.

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2857446, this compound. Retrieved from [Link]

Sources

- 1. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 2. 4-Aminoadamantan-1-ol | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H18ClNO | CID 2857446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-amino-1-adamantanol CAS#: 20098-19-5 [amp.chemicalbook.com]

- 6. 4-amino-1-adamantanol CAS#: 20098-19-5 [m.chemicalbook.com]

- 7. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. enamine.net [enamine.net]

A Senior Application Scientist's Guide to 4-Aminoadamantan-1-ol Hydrochloride: From Synthesis to Application in Modern Drug Discovery

Executive Summary

Adamantane, a rigid tricyclic hydrocarbon, has transitioned from a chemical curiosity to a cornerstone scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties—namely its high lipophilicity, metabolic stability, and rigid, cage-like structure—make it an invaluable component in the design of therapeutic agents.[2] This guide focuses on a key derivative, 4-aminoadamantan-1-ol hydrochloride, a bifunctional molecule that has become a high-value intermediate in the pharmaceutical industry. We will explore its synthesis, stereochemical nuances, and critical role in the development of blockbuster drugs, providing researchers and drug development professionals with a comprehensive technical overview grounded in established scientific principles and practical application.

The Adamantane Scaffold: A "Lipophilic Bullet" in Medicinal Chemistry

The journey of adamantane in pharmaceuticals began with the discovery of the antiviral activity of amantadine (1-aminoadamantane hydrochloride) in the 1960s.[3][4][5] This event marked the birth of adamantane's medicinal chemistry legacy.[3][6] The adamantane moiety is often described as a "lipophilic bullet" because its incorporation into a bioactive molecule can significantly enhance lipophilicity, thereby improving pharmacokinetic properties like absorption and distribution.[3][6]